1-ethyl-N,3-dimethylpiperidin-4-amine
Overview
Description
Scientific Research Applications
Polymerization and Drug Delivery Systems
Poly(β-amino esters) synthesized via the addition of secondary amines to bis(acrylate ester) showed potential in drug delivery systems due to their non-cytotoxic nature and ability to interact electrostatically with DNA. This method could be extended to compounds like "1-ethyl-N,3-dimethylpiperidin-4-amine" for developing novel drug delivery vehicles (Lynn & Langer, 2000).
Synthesis and Chemical Reactions
Research on the cyclization reactions of amino olefins with platinum-promoted methods indicates a regio- and stereoselectivity that could be relevant for synthesizing complex structures involving "this compound" or its derivatives (Ambuehl et al., 1978).
Bioconjugation and Polymer Chemistry
The study on the mechanism of amide formation by carbodiimide in aqueous media sheds light on the conditions favoring amide bond formation, crucial for bioconjugation applications. This research might inform the use of "this compound" in bioconjugation strategies (Nakajima & Ikada, 1995).
Catalysis and Material Science
Investigations into polymer-bound catalysts, such as EDC for amide bond formation, present applications in material science and synthetic chemistry that could potentially utilize "this compound" for developing new materials or catalytic processes (Desai & Stramiello, 1993).
Safety and Hazards
The compound has been classified as dangerous, with hazard statements including H227, H302, H315, H318, and H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Properties
IUPAC Name |
1-ethyl-N,3-dimethylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-4-11-6-5-9(10-3)8(2)7-11/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWULILKFDIEHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C(C1)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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